molecular formula C18H11ClN6O2S B2763134 1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide CAS No. 1251687-88-3

1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No.: B2763134
CAS No.: 1251687-88-3
M. Wt: 410.84
InChI Key: XBMXJYBIZCYCCH-UHFFFAOYSA-N
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Description

1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H11ClN6O2S and its molecular weight is 410.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Novel derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrate potential in targeting cancer cells and inhibiting 5-lipoxygenase, suggesting their utility in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Imaging and Diagnostic Applications

Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a PET agent for imaging the IRAK4 enzyme in neuroinflammation showcases the potential of pyrazolopyrimidine derivatives in diagnostic imaging and the study of neuroinflammatory diseases (Wang et al., 2018).

Antifungal and Antibacterial Applications

Pyrazolo[1,5-a]pyrimidine analogues have been developed as structural analogues of the systemic fungicide carboxin, exhibiting high fungicidal activity against Basidiomycete species. This highlights their potential in agricultural applications to protect crops from fungal diseases (Huppatz, 1985). Additionally, some novel pyrazolopyridine derivatives have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents (Panda et al., 2011).

Properties

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O2S/c19-12-5-2-1-4-11(12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-6-3-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMXJYBIZCYCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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